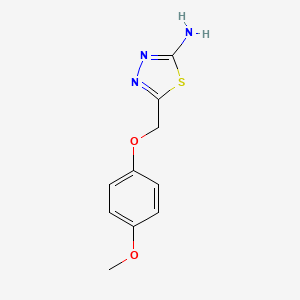

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. The presence of a methoxyphenoxy moiety suggests potential for interaction with biological systems, possibly affecting the compound's binding affinity and efficacy in various biological assays.

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives often involves cyclization reactions with thiosemicarbazide and various carboxylic acids or esters. For instance, the synthesis of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid was achieved by cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives can be characterized by various spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was confirmed using these techniques . The molecular structure is crucial for understanding the compound's interaction with biological targets.

Chemical Reactions Analysis

1,3,4-thiadiazole derivatives can undergo various chemical reactions, including reactions with amines to form amidines and triazines . The reactivity of these compounds is influenced by the substituents on the thiadiazole ring, which can affect the outcome of the reactions. The presence of a methoxyphenoxy group in 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine may also influence its reactivity in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. For example, the adsorption of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole on mild steel surfaces was studied, indicating its potential as a corrosion inhibitor . The compound's adsorption behavior fits the Langmuir isotherm model, suggesting a strong interaction with the steel surface. The presence of a methoxyphenoxy group could similarly affect the physical and chemical properties of 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, potentially enhancing its utility in various applications.

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Compounds derived from 1,3,4-thiadiazole, like 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, have shown significant antiproliferative and antimicrobial properties. A study by Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole and found compounds with high DNA protective ability and strong antimicrobial activity against certain strains like S. epidermidis. Additionally, these compounds exhibited cytotoxicity on cancer cell lines like PC-3 and MDA-MB-231, suggesting potential in cancer therapy (Gür et al., 2020).

Synthesis and Characterization

The synthesis and characterization of thiadiazole derivatives, including those similar to 5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine, is a significant area of research. Studies by Vinusha et al. (2015) and Sah et al. (2014) have focused on synthesizing new ligands and evaluating their antimicrobial activities, confirming the utility of these compounds in pharmaceutical applications (Vinusha et al., 2015); (Sah et al., 2014).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of 1,3,4-thiadiazole derivatives have been extensively studied. Ameen and Qasir (2017) designed new derivatives with the intention of creating effective antibacterial and antifungal agents (Ameen & Qasir, 2017).

Anticancer and Antitubercular Agents

The potential use of 1,3,4-thiadiazole derivatives as anticancer and antitubercular agents has been explored in studies like that of Sekhar et al. (2019). These compounds have shown significant in vitro antitumor activities against breast cancer and other cell lines, as well as antitubercular activity against Mycobacterium smegmatis MC155 (Sekhar et al., 2019).

properties

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-7-2-4-8(5-3-7)15-6-9-12-13-10(11)16-9/h2-5H,6H2,1H3,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYNFLPAMUDFSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360203 |

Source

|

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((4-Methoxyphenoxy)methyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

364360-13-4 |

Source

|

| Record name | 5-[(4-Methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)